molecular formula C7H7BrN2O3 B1375838 4-Bromo-2-methoxy-5-nitroaniline CAS No. 1421371-97-2

4-Bromo-2-methoxy-5-nitroaniline

Cat. No. B1375838
M. Wt: 247.05 g/mol
InChI Key: AASIUWXCQAIDKA-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

85% Sulfuric acid was made by adding 98% sulfuric acid (13 mL) cautiously to ice (2 g). Guanidine nitrate (1.221 g, 10.00 mmol) was added portionwise over a period of 10 minutes to a cooled (0-5° C.) mixture of 4-bromo-2-methoxyaniline (2.020 g, 10 mmol) in 85% sulfuric acid (15.68 mL, 250.00 mmol). The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h and was then poured very slowly into a well-stirred mixture of 50% aq NaOH (40 mL) and ice (120 g). An orange precipitate was collected by filtration, washed with water (4×50 mL) and air dried. This material was dissolved into diethyl ether (100 mL) and filtered through a silica plug. The resulting solution was diluted with isohexane and purified by evaporative crystallisation from diethyl ether/isohexane to give the title compound (1.821 g, 74%) as an orange crystalline solid; 1H NMR: 3.90 (3H, s), 5.52 (2H, s), 7.14 (1H, s), 7.32 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.221 g
Type
reactant
Reaction Step Three
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
15.68 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].NC(N)=N.[Br:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[C:17]([O:22][CH3:23])[CH:16]=1>[OH-].[Na+]>[Br:14][C:15]1[C:21]([N+:6]([O-:9])=[O:7])=[CH:20][C:18]([NH2:19])=[C:17]([O:22][CH3:23])[CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.221 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Step Four
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)OC
Name
Quantity
15.68 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
ice
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
FILTRATION
Type
FILTRATION
Details
An orange precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (4×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved into diethyl ether (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with isohexane
CUSTOM
Type
CUSTOM
Details
purified by evaporative crystallisation from diethyl ether/isohexane

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.821 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.